

# Toxicological Profile and LD50 of Phellodendrine Chloride

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## Compound of Interest

Compound Name: *Phellodendrine (chloride)*

Cat. No.: *B8099544*

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## Executive Summary

Phellodendrine chloride (CAS: 104112-82-5) is a quaternary ammonium isoquinoline alkaloid primarily isolated from the cortex of *Phellodendron amurense* (Amur Cork Tree). Historically utilized in Traditional Chinese Medicine (as Huang Bai) for its anti-inflammatory and immunosuppressive properties, it has recently gained traction in oncology and nephrology research.

**Safety Verdict:** Phellodendrine chloride exhibits a low acute toxicity profile via the oral route, with an estimated LD50 > 2,000 mg/kg in rodent models (extrapolated from standardized extract data). However, its potent immunosuppressive activity and capacity to inhibit cytochrome P450 enzymes (CYP1A2, CYP3A4) present specific toxicological risks regarding drug-drug interactions and renal clearance saturation.

## Chemical & Physical Characterization

Understanding the physicochemical properties is a prerequisite for interpreting bioavailability and toxicity data.

Property	Specification	Relevance to Toxicity
Chemical Name	Phellodendrine chloride	--
IUPAC Name	(13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,6,8,13-tetrahydroisoquinolino[2,1-b]isoquinolin-7-ium chloride	Quaternary nitrogen limits blood-brain barrier (BBB) penetration relative to tertiary alkaloids.
Molecular Formula	C20H24ClNO4	--
Molecular Weight	377.86 g/mol	Moderate size allows renal filtration.
Solubility	Soluble in water, methanol, DMSO	High aqueous solubility facilitates rapid systemic distribution but limits adipose accumulation.
LogP	-1.5 (Estimated)	Hydrophilic nature suggests low bioaccumulation potential.

## Acute Toxicity Profile (LD50)[1][2]

### Oral Toxicity (Rodent Models)

Direct LD50 values for pure phellodendrine chloride are rarely cited in isolation due to its historical use as a constituent. However, definitive safety margins can be established using standardized extracts (Nexrutine®) containing high concentrations of phellodendrine.

- LD50 (Oral, Rat):> 2,000 mg/kg body weight.[1]
  - Evidence: Single-dose acute toxicity studies according to OECD Guideline 423 showed no mortality or morbidity at this limit dose.
  - Classification: GHS Category 5 (Unclassified/Low Toxicity).

### Parenteral Toxicity (Intraperitoneal/Intravenous)

Parenteral administration bypasses first-pass metabolism, revealing the compound's intrinsic toxicity.

- Therapeutic Window (IP, Mice): 20–40 mg/kg.
  - Observation: Doses up to 40 mg/kg are routinely used in efficacy models (e.g., pancreatic cancer xenografts, graft-vs-host disease) without acute lethality, suggesting the IP LD50 is significantly higher than this therapeutic ceiling.
- Intravenous (IV, Rat): Pharmacokinetic studies utilize 0.3–3.0 mg/kg without adverse cardiovascular events.

## Comparative Toxicity

Compound	Class	LD50 (Oral, Mouse/Rat)	Relative Toxicity
Phellodendrine Cl	Quaternary Alkaloid	> 2,000 mg/kg	Low
Berberine Cl	Quaternary Alkaloid	> 1,000 mg/kg	Low/Moderate
Sanguinarine	Benzophenanthridine	~19 mg/kg	High (Cytotoxic)
Caffeine	Xanthine	192 mg/kg	Moderate

## Mechanisms of Toxicity & Activity

Phellodendrine's toxicity is not driven by direct tissue necrosis but by the modulation of critical signaling pathways.

### Immunosuppression (The Primary Risk)

Phellodendrine is a potent suppressor of the cellular immune response. While therapeutically beneficial for autoimmune conditions, this mechanism constitutes a toxicological risk for immunocompromised subjects.

- Mechanism: Suppression of the local graft-versus-host (GvH) reaction.[2]
- Pathway: Inhibition of NF-κB activation and downstream cytokine release (IL-2, IFN-γ).

## Renal Interaction

The kidney is the primary organ of elimination and a site of potential accumulation.

- Observation: High-dose repeated exposure (750 mg/kg extract) showed mild tubular degeneration in rats.
- Mechanism: As a cationic molecule, phellodendrine interacts with organic cation transporters (OCTs) in the renal tubules. Saturation of these transporters can lead to local accumulation and oxidative stress.

## Cellular Apoptosis (Oncology Context)

In cancer cells (e.g., PANC-1), phellodendrine induces mitochondrial apoptosis.

- Pathway: Inhibition of macropinocytosis

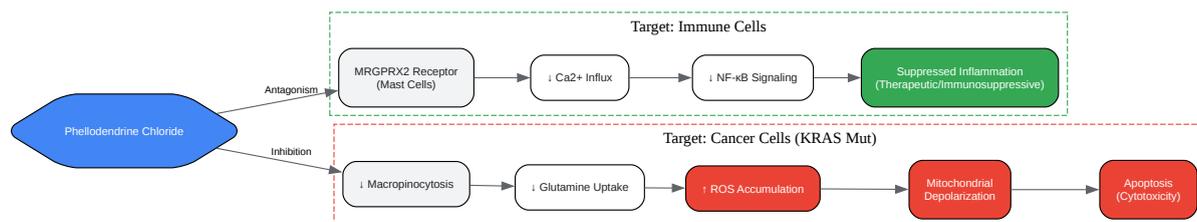
Glutamine depletion

ROS accumulation

Mitochondrial depolarization.

## Visualized Mechanism of Action

The following diagram illustrates the dual pathways of Phellodendrine: its therapeutic anti-inflammatory effect versus its cytotoxic effect in cancer cells.



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Figure 1: Dual mechanistic pathways of Phellodendrine Chloride leading to immunosuppression (green) and targeted cytotoxicity (red).

## Pharmacokinetics (ADME)

Toxicokinetics is critical for determining safety margins.

- Absorption: Rapidly absorbed after oral administration, but absolute bioavailability is limited by first-pass metabolism.
- Distribution: Widely distributed to highly perfused organs. Tissue concentration rank: Kidney > Liver > Spleen > Brain.
- Metabolism (Drug-Drug Interaction Warning):
  - Phellodendrine is a substrate and inhibitor of CYP450 enzymes.
  - Inhibition: Potently inhibits CYP1A2, CYP3A4, and CYP2C9.
  - Risk:[3][4] Co-administration with drugs metabolized by these enzymes (e.g., warfarin, certain antidepressants) may lead to elevated plasma levels of the co-drug, causing toxicity.

- Excretion: Primarily renal excretion of the parent compound and metabolites.

## Experimental Protocols for Safety Assessment

To validate the toxicity of a specific phellodendrine chloride batch, the following protocols are recommended based on OECD guidelines.

### Protocol: Acute Oral Toxicity (OECD 423 Adapted)

This "Acute Toxic Class Method" minimizes animal usage while establishing the LD50 range.

- Animal Selection: Female Wistar rats (n=3 per step), fasted overnight.
- Dose Preparation: Dissolve Phellodendrine Cl in distilled water.
- Starting Dose: 300 mg/kg body weight (Step 1).
- Administration: Oral gavage using a flexible feeding needle.
- Observation:
  - 0-30 min: Immediate signs of convulsions or respiratory distress.
  - 4 hours: Sedation, piloerection, salivation.
  - 14 days: Daily weight monitoring and behavioral assessment.
- Decision Logic:
  - If 0/3 die  
Test at 2,000 mg/kg.
  - If 2-3/3 die  
Test at 50 mg/kg.
  - If 0/3 die at 2,000 mg/kg  
LD50 is classified as >2,000 mg/kg (GHS Category 5).

## Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess cellular toxicity thresholds before in vivo testing.

- Cell Line: HEK293 (Human Embryonic Kidney) for general toxicity; PANC-1 for efficacy.
- Seeding:  
  
cells/well in 96-well plates.
- Treatment: Incubate 24h with Phellodendrine Cl gradient (0, 10, 50, 100, 200, 500 M).
- Assay: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.
- Readout: Absorbance at 570 nm.
- Calculation: Determine IC50 (Concentration inhibiting 50% viability). Note: For non-cancerous cells, IC50 should ideally be >100 M.

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